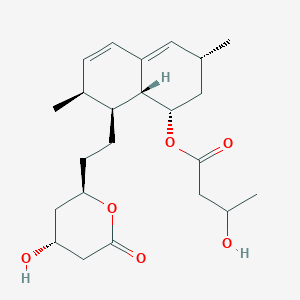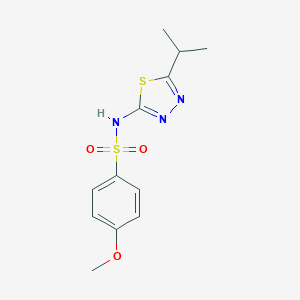
Monacolin-M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monacolin-M is a natural statin that is found in red yeast rice. It is a potent inhibitor of HMG-CoA reductase, which is the rate-limiting enzyme in cholesterol biosynthesis. Monacolin-M has been extensively studied for its cholesterol-lowering properties and has been shown to be effective in reducing LDL cholesterol levels in humans.
Mécanisme D'action
Monacolin-M works by inhibiting HMG-CoA reductase, which is the rate-limiting enzyme in cholesterol biosynthesis. By inhibiting this enzyme, monacolin-M reduces the production of cholesterol in the liver, which in turn leads to a reduction in LDL cholesterol levels.
Biochemical and Physiological Effects:
Monacolin-M has been shown to have a number of biochemical and physiological effects. It reduces the production of cholesterol in the liver, which leads to a reduction in LDL cholesterol levels. It also increases the expression of LDL receptors on the surface of liver cells, which enhances the uptake of LDL cholesterol from the blood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using monacolin-M in lab experiments include its potency and specificity as an inhibitor of HMG-CoA reductase. It is also a natural compound, which makes it more attractive for use in dietary supplements. The limitations of using monacolin-M in lab experiments include its variability in purity and potency, which can affect the consistency of experimental results.
Orientations Futures
There are several future directions for research on monacolin-M. One area of interest is the potential use of monacolin-M in the treatment of other lipid disorders, such as hypertriglyceridemia. Another area of interest is the development of more potent and specific inhibitors of HMG-CoA reductase, which could have greater therapeutic potential. Finally, there is a need for further research on the safety and efficacy of monacolin-M as a dietary supplement.
Méthodes De Synthèse
Monacolin-M is synthesized by the fermentation of red yeast rice with the fungus Monascus purpureus. The process involves the growth of the fungus on rice, which produces a red pigment as well as various secondary metabolites, including monacolins.
Applications De Recherche Scientifique
Monacolin-M has been extensively studied for its cholesterol-lowering properties. It has been shown to be effective in reducing LDL cholesterol levels in humans, and is therefore used as a dietary supplement for the treatment of hypercholesterolemia.
Propriétés
Numéro CAS |
106909-04-0 |
|---|---|
Nom du produit |
Monacolin-M |
Formule moléculaire |
C22H17N5O3S |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxybutanoate |
InChI |
InChI=1S/C23H34O6/c1-13-8-16-5-4-14(2)19(7-6-18-11-17(25)12-22(27)28-18)23(16)20(9-13)29-21(26)10-15(3)24/h4-5,8,13-15,17-20,23-25H,6-7,9-12H2,1-3H3/t13-,14-,15?,17+,18+,19-,20-,23-/m0/s1 |
Clé InChI |
ICHHXFCJBZGEMY-IIAHBEPISA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)CC(C)O |
SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)CC(C)O |
SMILES canonique |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)CC(C)O |
Synonymes |
monacolin M monacolin-M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216487.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B216489.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216491.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216492.png)
![4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216493.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B216497.png)
![2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B216499.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B216501.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B216506.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216507.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B216508.png)
![N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B216509.png)
![N-[4-({4-[(dipropylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide](/img/structure/B216510.png)